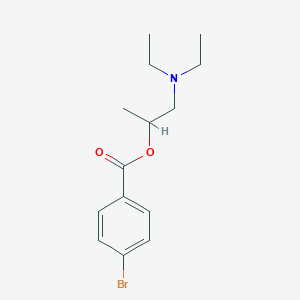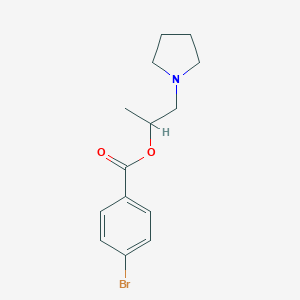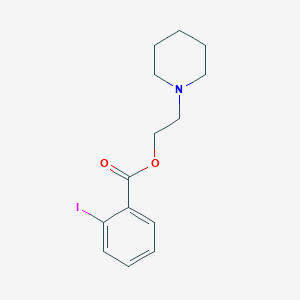
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine, also known as BDP, is a novel organic compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. This compound has also been found to modulate the activity of neurotransmitters and ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, this compound has been found to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity and high selectivity for its target molecules. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its target molecules. Future research may also focus on improving the bioavailability and efficacy of this compound through the development of novel delivery systems. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a novel organic compound that has gained significant attention in scientific research. It exhibits a range of biochemical and physiological effects and has potential applications in various scientific fields. This compound has several advantages for use in lab experiments, but also has some limitations. Future research may focus on the development of this compound-based drugs and the elucidation of its mechanism of action.
Synthesemethoden
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzhydryl chloride followed by the reaction of the resulting compound with 3,5-ditert-butylbenzoyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C32H40N2O |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(4-benzhydrylpiperazin-1-yl)-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C32H40N2O/c1-31(2,3)27-21-26(22-28(23-27)32(4,5)6)30(35)34-19-17-33(18-20-34)29(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,21-23,29H,17-20H2,1-6H3 |
InChI-Schlüssel |
YOWCUMSXXLHFRR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)







![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)


